3-((3,4-Dimethylphenyl)sulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, which this compound is a part of, has been a subject of research in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Chemical Reactions Analysis
The synthesis of piperazine derivatives involves various chemical reactions. For instance, the ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .Scientific Research Applications
Synthesis and Structural Analysis
Synthetic Methods and Characterization : The synthesis of quinoline derivatives often involves multistep reactions, including protective group strategies, Friedel–Crafts reactions, and Claisen–Schmidt reactions. For example, Mizuno et al. (2006) described efficient syntheses of ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate, utilizing methanesulfonyl as a protective group for phenolic hydroxy in a Friedel–Crafts reaction, highlighting the importance of selective synthesis techniques in quinoline chemistry (Mizuno et al., 2006).
Crystal Structure and Fluorescence : The study of crystal structures and fluorescence properties is crucial for understanding the physical and chemical properties of quinoline derivatives. Le et al. (2020) synthesized new quinoline derivatives and analyzed their crystal structures and fluorescence, demonstrating the diverse functional potential of quinoline-based compounds (Le et al., 2020).
Biological and Pharmaceutical Applications
Antibacterial Activity : Research on quinoline sulfonamides has shown promising antibacterial activities. Alavi et al. (2017) investigated the synthesis of different quinoxalines, including steps such as chlorosulfonation and reactions with aromatic amines, evaluating their antibacterial activities against various strains, indicating the potential for quinoline derivatives in antimicrobial therapy (Alavi et al., 2017).
properties
IUPAC Name |
3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-20-9-11-24(17-21(20)2)35(32,33)27-19-29-26-12-10-23(34-3)18-25(26)28(27)31-15-13-30(14-16-31)22-7-5-4-6-8-22/h4-12,17-19H,13-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMCMVFZYLVDDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCN(CC4)C5=CC=CC=C5)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3,4-Dimethylphenyl)sulfonyl)-6-methoxy-4-(4-phenylpiperazin-1-yl)quinoline |
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